7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromophenoxy group, a hydroxypropyl chain, and a sulfanyl group attached to a purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.
Attachment of the hydroxypropyl chain: The bromophenoxy intermediate is then reacted with an epoxide or a similar reagent to introduce the hydroxypropyl chain.
Formation of the purine core: The hydroxypropyl-bromophenoxy intermediate is then coupled with a purine derivative under suitable conditions to form the purine core.
Introduction of the sulfanyl group: Finally, the sulfanyl group is introduced through a thiolation reaction, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The hydroxypropyl chain can undergo hydrolysis under acidic or basic conditions to form the corresponding alcohol and acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a piperazinyl group instead of a sulfanyl group, which may result in different biological activities and applications.
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: The presence of dichlorophenoxy instead of bromophenoxy may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15BrN4O4S |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H15BrN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23) |
InChI Key |
HDPFVOWCXUJQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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